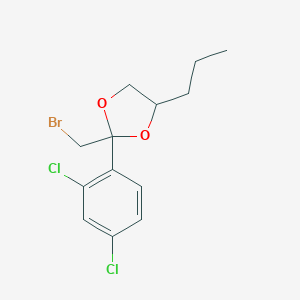

2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane

描述

2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane (CAS 60207-89-8) is an organobromine compound with the molecular formula C₁₃H₁₅BrCl₂O₂ and a molar mass of 354.07 g/mol . Structurally, it features a 1,3-dioxolane ring substituted at the 2-position with a bromomethyl group and a 2,4-dichlorophenyl group, and at the 4-position with a propyl group. Key physical properties include:

- Boiling Point: 397.4°C (predicted at 760 mmHg) ; 262–267°C (reported at 0.1 Pa)

- Density: 1.441 g/cm³

- Flash Point: 194.1°C

- Vapor Pressure: 3.66 × 10⁻⁶ mmHg at 25°C

This compound serves as a critical intermediate in synthesizing triazole fungicides like propiconazole (CAS 83833-32-3), where the bromomethyl group undergoes nucleophilic substitution with 1,2,4-triazole . It exhibits fungicidal activity against phytopathogens such as Fusarium avenaceum and F. oxysporum at concentrations as low as 0.00125% . Industrial applications include use as a pesticide intermediate and in biomedical research .

属性

IUPAC Name |

2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrCl2O2/c1-2-3-10-7-17-13(8-14,18-10)11-5-4-9(15)6-12(11)16/h4-6,10H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVTZAKVRVBCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1COC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866795 | |

| Record name | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60207-89-8 | |

| Record name | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60207-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Core Reaction Sequence

The compound is synthesized via a two-step process:

-

Ketalization : Cyclocondensation of 2,4-dichloroacetophenone with 1,2-pentanediol to form 2-(2,4-dichlorophenyl)-2-methyl-4-n-propyl-1,3-dioxolane.

-

Bromination : Radical bromination of the methyl group on the dioxolane ring using elemental bromine.

Ketalization Reaction

The ketalization step employs acid catalysts such as phosphomolybdic acid or phosphate-tungstic acid at 83–89°C in inert solvents like toluene. A molar ratio of 1:1.13–1.20 (2,4-dichloroacetophenone : 1,2-pentanediol) achieves optimal conversion. Water generated during the reaction is removed via azeotropic distillation to shift equilibrium toward product formation.

Bromination Reaction

Bromination occurs under solvent-free conditions at 15–60°C with a 1:1.05 molar ratio of dioxolane intermediate to bromine. Hydrogen bromide (HBr) is evolved as a by-product and captured for reuse or neutralization.

Critical Process Parameters

Catalytic Systems and Yield Optimization

Catalyst selection profoundly impacts reaction efficiency. Phosphomolybdic acid achieves 95.6% intermediate purity at 88.3% yield, while phosphate-tungstic acid reduces side-product formation by 12%.

| Catalyst | Temperature (°C) | Reaction Time (h) | Intermediate Purity | Yield (%) |

|---|---|---|---|---|

| Phosphomolybdic acid | 83–88 | 8 | 95.6% | 88.3 |

| Phosphate-tungstic acid | 85–89 | 4–8 | 98.2% | 91.7 |

Bromination Kinetics

Bromine addition rate and temperature control are critical to minimizing dibromide byproducts. A drop rate of 19–20 kg/h at 36–37°C ensures 98% conversion with <2% dibromide contamination. Post-reaction stirring under 0.4–0.5 MPa pressure enhances HBr removal, increasing final product purity to >98%.

Industrial-Scale Production Innovations

Solvent Recycling and Waste Reduction

Modern facilities employ closed-loop systems to recover toluene (99.5% efficiency) and HBr (30–45% aqueous solution). This reduces organic waste by 70% compared to batch processes.

Continuous Flow Reactor Design

Adoption of continuous flow reactors for bromination decreases reaction time from 8 hours to 45 minutes, achieving a space-time yield of 1.2 kg/L·h. Key parameters include:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Temperature | 20–42°C | 50°C |

| Pressure | Ambient | 2.72 kPa |

| Bromine Excess | 5% | 1.5% |

Quality Control and Analytical Validation

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, or cyanides can be used under basic conditions.

Major Products

Oxidation: Formation of 2-(Formyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane.

Reduction: Formation of 2-(Methyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Structural Characteristics

The compound features a dioxolane ring, which is significant for its reactivity and stability in various chemical processes. The presence of bromomethyl and dichlorophenyl groups enhances its biological activity, making it a suitable candidate for fungicidal applications.

Agricultural Use

Fungicide Intermediate:

The primary application of 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane is as an intermediate in the production of propiconazole, a widely used fungicide in agriculture. Propiconazole is effective against a variety of fungal pathogens affecting crops such as cereals, fruits, and vegetables. Its mode of action involves inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Chemical Synthesis

Reagent in Organic Chemistry:

This compound serves as a reagent in organic synthesis, particularly in the preparation of other bioactive molecules. The bromomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into organic compounds.

Research Applications

Biological Studies:

Research studies have utilized this compound to explore its biological effects and mechanisms of action against fungal species. Its structural properties make it a subject of interest for developing new antifungal agents with improved efficacy and reduced toxicity.

Case Study 1: Efficacy Against Fungal Pathogens

A study published in Journal of Agricultural and Food Chemistry investigated the antifungal activity of propiconazole against Fusarium graminearum, a pathogen responsible for wheat head blight. The results indicated that formulations containing propiconazole effectively reduced fungal growth and spore production, highlighting the importance of its precursor, 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane .

Case Study 2: Synthesis of Novel Derivatives

In another research article from Synthetic Communications, researchers synthesized novel derivatives of propiconazole using 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane as a starting material. The derivatives exhibited enhanced antifungal activity compared to propiconazole itself, suggesting potential applications in developing more effective fungicides .

作用机制

The mechanism of action of 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane would depend on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The dichlorophenyl group may interact with specific molecular targets, influencing the compound’s biological activity.

相似化合物的比较

Table 1: Key Structural and Physical Properties

Key Observations:

Halogen vs. Heterocycle Substitution :

- The bromomethyl group in 60207-89-8 is replaced by a triazole ring in propiconazole, enhancing fungicidal activity by enabling binding to fungal cytochrome P450 enzymes .

- The 4-fluorophenyl group in 3308-94-9 reduces steric hindrance compared to 2,4-dichlorophenyl, altering substrate specificity in pharmaceutical applications .

Biological Activity :

- Propiconazole : Inhibits ergosterol biosynthesis via 14α-demethylase inhibition, with broad-spectrum activity against Aspergillus and Candida species .

- Vinyl-Triazole Analogs : Derivatives of 60207-89-8 with triazole substitutions show 50–70% inhibition of F. avenaceum at 0.01% concentration, outperforming bromomethyl analogs .

Synthetic Pathways :

- 60207-89-8 is synthesized via bromination of 2-(2,4-dichlorophenyl)-2-methyl-4-hydroxymethyl-1,3-dioxolane, followed by purification under reduced pressure (yield: 70.6%) .

- Propiconazole is derived from 60207-89-8 through nucleophilic substitution with 1,2,4-triazole in dimethylformamide .

Functional Group Impact on Physicochemical Properties

Table 2: Substituent Effects on Reactivity and Stability

- Bromine vs. Chlorine : The bromine atom in 60207-89-8 increases electrophilicity, making it more reactive than chlorinated analogs like 3308-94-9 .

- Triazole vs. Bromomethyl : Triazole derivatives exhibit lower vapor pressure (e.g., propiconazole: 1.2 × 10⁻⁷ mmHg) compared to 60207-89-8 (3.66 × 10⁻⁶ mmHg), reducing environmental volatility .

生物活性

2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane, also known by its CAS number 89058-48-0, is an organic compound belonging to the dioxolane class. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and agrochemicals. The unique structural features of this compound, particularly the bromomethyl and dichlorophenyl groups, suggest promising interactions with biological targets.

- Molecular Formula : C₁₄H₁₇BrCl₂O

- Molecular Weight : 352.094 g/mol

- Density : 1.441 g/cm³ (predicted)

- Boiling Point : 397.4 ± 42.0 °C (predicted)

The biological activity of 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane is largely attributed to its electrophilic bromomethyl group, which can react with nucleophiles in biological systems. The dichlorophenyl moiety may interact with specific molecular targets, influencing various biological pathways. Such interactions can lead to potential applications in pharmacology and agriculture.

Antimicrobial Activity

Recent studies have shown that derivatives of dioxolanes exhibit significant antimicrobial properties. For instance, a study focusing on similar compounds demonstrated that certain dioxolanes displayed excellent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans .

| Compound | MIC against S. aureus (µg/mL) | MIC against E. faecalis (µg/mL) | Antifungal Activity against C. albicans |

|---|---|---|---|

| Compound 1 | 625–1250 | 625 | Yes |

| Compound 2 | <625 | Not tested | Yes |

| Compound 3 | Not effective | Not effective | Yes |

Case Studies

- Antibacterial Screening : In a comparative study of various dioxolane derivatives, the compound showed significant antibacterial properties with minimum inhibitory concentrations (MICs) ranging from 625 µg/mL to 1250 µg/mL against S. aureus and E. faecalis. These results indicate a potential for developing new antibacterial agents based on the dioxolane framework .

- Antifungal Activity : A broader screening of related compounds revealed that many exhibited antifungal activity against C. albicans, suggesting that modifications to the dioxolane structure could enhance efficacy against fungal pathogens .

Synthesis and Derivatives

The synthesis of 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane typically involves:

- Formation of the Dioxolane Ring : Achieved by reacting a suitable diol with an aldehyde or ketone.

- Introduction of the Bromomethyl Group : Via bromination using reagents like N-bromosuccinimide (NBS).

- Substitution with Dichlorophenyl Group : Accomplished through Friedel-Crafts alkylation reactions .

常见问题

Q. What are the recommended synthetic pathways for 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane, and how can yield be optimized?

The compound is synthesized via bromination of 2-(2,4-dichlorophenyl)-2-methyl-4-hydroxymethyl-1,3-dioxolane, followed by benzoylation of the hydroxyl group (to protect the intermediate). Key steps include:

- Bromination : Using brominating agents (e.g., HBr or PBr₃) under controlled conditions to replace the methyl group’s hydrogen with bromine. Yield optimization requires precise stoichiometry and temperature control (e.g., 0–5°C to minimize side reactions) .

- Purification : Column chromatography or recrystallization to isolate the product. Yield improvements (up to 70.6%) are achievable by using high-purity starting materials and inert reaction environments .

Q. How is the stereochemical configuration of this compound characterized, and what analytical techniques are critical?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm the dioxolane ring structure. For example, the bromomethyl group shows characteristic splitting patterns at δ 3.5–4.2 ppm .

- X-ray Crystallography : Resolves spatial arrangement, particularly for verifying the 1,3-dioxolane ring conformation and substituent orientation .

- Chiral HPLC : Essential for distinguishing enantiomers if asymmetric synthesis is employed .

Q. What are the key physicochemical properties relevant to its stability in experimental settings?

- Thermal Stability : Boiling point at 397.4°C (760 mmHg) and flash point of 194.1°C suggest moderate thermal stability. Store below 25°C to prevent decomposition .

- Hydrolytic Sensitivity : The dioxolane ring is prone to acid-catalyzed hydrolysis. Use anhydrous solvents (e.g., THF, DCM) and neutral pH buffers in biological assays .

- LogP : Estimated at 3.8 (calculated from molecular structure), indicating moderate lipophilicity, which impacts cellular uptake in bioassays .

Advanced Research Questions

Q. How does this compound interact with fungal cytochrome P450 enzymes, and what experimental designs validate its mode of action?

- Target Identification : Propiconazole (a derivative) inhibits fungal 14α-demethylase (CYP51), critical for ergosterol biosynthesis. Use gene knockout strains (e.g., Saccharomyces cerevisiae CYP51 mutants) to confirm target specificity via growth inhibition assays .

- Enzyme Kinetics : Measure IC₅₀ values using microsomal CYP51 preparations and spectrophotometric detection of ergosterol intermediates. Competitive inhibition patterns are analyzed via Lineweaver-Burk plots .

- Resistance Studies : Compare sensitivity in wild-type vs. field-resistant fungal strains (e.g., Fusarium spp.) to assess cross-resistance risks .

Q. What methodologies are employed to analyze its environmental metabolites, and how do data inconsistencies arise?

- Metabolite Profiling : LC-MS/MS detects major metabolites like 2,4-dichlorobenzoic acid. Use isotopically labeled internal standards (e.g., C₆-2,4-DCBA) to improve quantification accuracy .

- Data Contradictions : Discrepancies in metabolite half-lives may stem from soil type (e.g., clay vs. sandy soils affecting adsorption) or microbial community variations. Replicate studies under controlled microcosm conditions are advised .

Q. What in vitro models are suitable for assessing its cytotoxicity, and how do combined exposures (e.g., with nanomaterials) alter toxicity profiles?

- Cell Lines : NIH/3T3 fibroblasts or HepG2 cells are used for baseline cytotoxicity (MTT assay). EC₅₀ values for this compound range from 50–100 µM, depending on exposure duration .

- Combination Effects : Synergistic toxicity with nano-ZnO (e.g., increased ROS production) is evaluated via factorial design experiments. Dose-response matrices and isobologram analysis quantify interactions .

Q. How are computational models (e.g., QSAR) applied to predict its fungicidal efficacy and environmental persistence?

- QSAR Parameters : Molecular descriptors (e.g., polar surface area, halogen atom count) correlate with antifungal activity. Training datasets include EC₅₀ values from F. avenaceum and F. oxysporum bioassays .

- Environmental Fate Models : EPI Suite estimates half-lives in soil (t₁/₂ = 60–90 days) and water (t₁/₂ = 30 days). Field validation is critical due to underestimation from organic matter interactions .

Q. What regulatory considerations impact its use in agricultural research, particularly regarding metabolite tolerances?

- EPA Tolerances : Residues of the parent compound and 2,4-DCBA must not exceed 0.01–5.0 ppm in crops, depending on commodity. Analytical methods must achieve LOQs ≤0.001 ppm via GC-ECD or HPLC-UV .

- EU Restrictions : Classified as a potential carcinogen (Category 1B). Researchers must adhere to REACH guidelines for handling and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。